molecular formula C21H20BrClN2O B11986561 2'-(4-Bromophenyl)-9'-chloro-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Bromophenyl)-9'-chloro-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11986561
M. Wt: 431.8 g/mol
InChI Key: AIAMFFAXZFBPCQ-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-9-CHLORO-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOHEXANE] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-(4-BROMOPHENYL)-9-CHLORO-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOHEXANE] typically involves multi-step reactions. One common method includes the use of photocatalysts like eosin Y in the presence of oxidants such as tert-butyl hydroperoxide (TBHP) under irradiation with compact fluorescent light (CFL) in toluene solvent at room temperature . This method, while effective, may offer varying yields depending on the specific reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form various oxidized derivatives.

    Reduction: Reducing agents can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidants like TBHP and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-(4-BROMOPHENYL)-9-CHLORO-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOHEXANE] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AchE) activity, which is crucial for terminating neural transmission by hydrolyzing acetylcholine . This inhibition can lead to various biological effects, including changes in behavior and neural function.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(4-BROMOPHENYL)-9-CHLORO-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOHEXANE] lies in its specific halogen substitutions and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrClN2O

Molecular Weight

431.8 g/mol

IUPAC Name

2-(4-bromophenyl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C21H20BrClN2O/c22-15-6-4-14(5-7-15)18-13-19-17-12-16(23)8-9-20(17)26-21(25(19)24-18)10-2-1-3-11-21/h4-9,12,19H,1-3,10-11,13H2

InChI Key

AIAMFFAXZFBPCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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